Isoguanine (2-oxoadenine, 2-hydroxyadenine), a purine base isomer of guanine, exists in multiple tautomeric forms, with the N1H and N3H tautomers being almost equally populated in aqueous solution. [] While considered a non-natural nucleobase, isoguanine has been identified in various organisms, including the croton bean, butterfly wings, and a mollusk. [] It has also been detected in human urine and cerebrospinal fluid as well as mouse liver RNA. [] Isoguanine is believed to be a potential product of adenine oxidation in DNA, [] with possible implications for spontaneous mutations. [] This characteristic has spurred its exploration for expanded genetic alphabets in synthetic biology. [, , ]
Isoguanine can be derived from natural sources, such as certain plants, and can also be synthesized through various chemical methods. It belongs to the class of compounds known as purines, which are essential components of nucleic acids. In terms of classification, isoguanine is categorized under nucleobases due to its structural similarities with other nucleobases like adenine and guanine.
The synthesis of isoguanine has evolved significantly since its first synthesis by Emil Fischer in 1897. Various methods have been developed over the years to improve yield and efficiency:
Isoguanine has a molecular formula of CHNO and features a purine ring structure, which includes:
The molecular structure allows for hydrogen bonding similar to guanine, which facilitates base pairing in nucleic acid interactions.
Isoguanine participates in various chemical reactions that are crucial for its function in nucleic acids:
The mechanism of action for isoguanine primarily revolves around its incorporation into nucleic acids:
Research has demonstrated that when incorporated into oligonucleotides, isoguanine exhibits unique pairing properties that can enhance the stability and functionality of nucleic acid constructs .
Isoguanine exhibits several notable physical and chemical properties:
These properties make isoguanine an attractive candidate for research applications involving nucleic acids.
Isoguanine has several scientific applications:
Isoguanine (6-amino-1,3-dihydro-2H-purin-2-one) is a purine nucleobase isomer of guanine, distinguished by the transposition of functional groups at the C2 and C6 positions of the purine ring. In guanine, the C2 position carries an amino group (-NH₂) and the C6 position a carbonyl group (C=O), whereas in isoguanine, the C2 position features a carbonyl group and the C6 position an amino group [2] [5] [6]. This structural rearrangement results in altered hydrogen-bonding capabilities: isoguanine can act as a hydrogen-bond donor via its N1-H and C6-NH₂ groups and as an acceptor through its C2=O and N3 positions [6] [8]. The molecular formula is C₅H₅N₅O, with a molecular weight of 151.13 g/mol [5] [8]. It typically forms white to light yellow crystalline powders and decomposes near 300°C [8].
Table 1: Structural Comparison of Guanine and Isoguanine
Feature | Guanine | Isoguanine |
---|---|---|
IUPAC Name | 2-Amino-1,9-dihydro-6H-purin-6-one | 6-Amino-1,3-dihydro-2H-purin-2-one |
C2 Functional Group | Amino (-NH₂) | Carbonyl (C=O) |
C6 Functional Group | Carbonyl (C=O) | Amino (-NH₂) |
Primary Tautomer | Keto form | Keto form |
Hydrogen Bonding | Donor: N1-H, C2-NH₂; Acceptor: O6, N3 | Donor: N1-H, C6-NH₂; Acceptor: O2, N3 |
Isoguanine was first synthesized in 1897 by Emil Fischer during his pioneering studies on purine derivatives. Initially misidentified as "oxidized adenine," Fischer predicted its eventual discovery in biological systems [3] [6]. Natural isolation occurred in 1932 when researchers identified it as a riboside (later named crotonoside) in the seeds of Croton tiglium plants [6] [8]. Structural confirmation as 9-β-D-ribofuranosylisoguanine followed in 1935 through crystallography [6]. Purification from butterfly wings (Prioneris thestylis) was documented in 1940, and the marine mollusk Diaulula sandiegensis yielded trace amounts in 1981 [6]. A pivotal biochemical finding emerged in the 1990s, when isoguanine was recognized as a product of oxidative DNA damage, formed via hydroxyl radical attack on adenine under conditions of oxidative stress [3] [6].
Table 2: Key Historical Milestones in Isoguanine Research
Year | Milestone | Significance |
---|---|---|
1897 | Fischer synthesizes isoguanine | First artificial production; initial misidentification as oxidized adenine |
1932 | Isolation from croton seeds | Confirmation as a natural product; named "crotonoside" |
1935 | Crystallographic characterization | Structural validation as 9-β-D-ribofuranosylisoguanine |
1940 | Purification from butterfly wings | Demonstrated broad natural occurrence |
1992 | Identification as an oxidative lesion in DNA | Linked to endogenous DNA damage and mutagenesis |
Isoguanine holds significance in three domains: non-canonical genetics, oxidative stress biology, and synthetic biology. As a non-canonical base, it pairs with isocytosine (isoC) via three hydrogen bonds, forming a stable base pair orthogonal to canonical Watson-Crick pairs (Figure 1). This property enables its use in expanded genetic systems like the hachimoji DNA/RNA platform, which incorporates eight nucleobases for enhanced information storage potential [2] [9]. In hachimoji DNA, isoguanine pairs with 1-methylcytosine, while in RNA, it pairs with isocytosine [2].
Biologically, isoguanine arises in genomic DNA through oxidative damage to adenine, particularly in the presence of transition metals (e.g., Fe²⁺, Cu⁺) and reactive oxygen species. While initially proposed as an oxidative biomarker, its occurrence in vivo is rare (<1 lesion per 10⁷ bases), attributed to rapid repair or secondary degradation [3] [6]. Its presence in cancerous tissues at elevated levels compared to normal tissues underscores its pathophysiological relevance [6].
Thermodynamically, isoguanine derivatives destabilize G-quadruplex structures. For example, incorporating 2′-deoxyisoguanosine or unlocked nucleic acid (UNA)-isoguanine into thrombin-binding aptamers reduces thermal stability by disrupting hydrogen-bonding networks in G-tetrads, diminishing anticoagulant efficacy [4]. Conversely, isoguanine self-assembles into unique supramolecular structures, such as cation-templated tetramers (isoG)₄·M⁺ and decamers (isoG)₁₀·M⁺, distinct from guanine quadruplexes [6]. This property is exploited in ionophores and nanomaterials, highlighting its versatility beyond genetic applications.
Figure 1: Base-Pairing Schemes of Isoguanine
Isoguanine–Isocytosine Pair (RNA): IsoG: N1-H (donor) → N3 (acceptor) of isoC IsoG: C6-NH₂ (donor) → C2=O (acceptor) of isoC IsoG: N3 (acceptor) ← N1-H (donor) of isoC Isoguanine–1-Methylcytosine Pair (DNA): IsoG: O2 (acceptor) ← N4-H (donor) of 1-methylC IsoG: C6-NH₂ (donor) → N3 (acceptor) of 1-methylC IsoG: N1-H (donor) → C2=O (acceptor) of 1-methylC
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